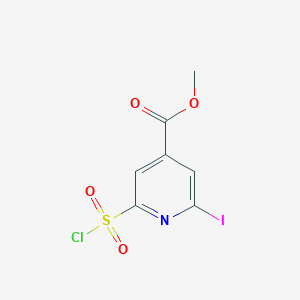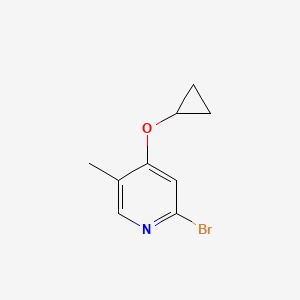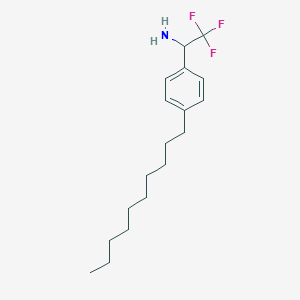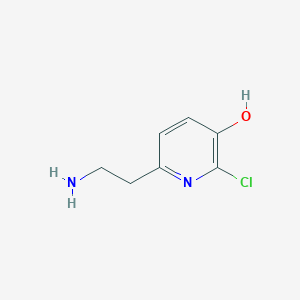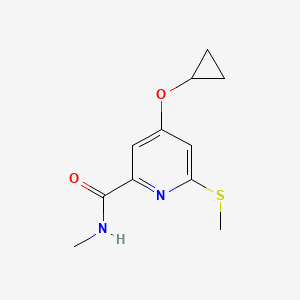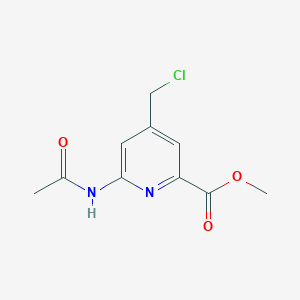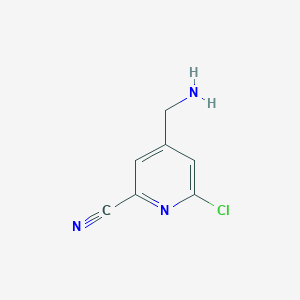
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group at the 4-position, a chlorine atom at the 6-position, and a nitrile group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chlorine atom at the 6-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Aminomethylation: Introduction of the aminomethyl group at the 4-position through a Mannich reaction, which involves the reaction of the pyridine derivative with formaldehyde and a primary amine.
Nitrile Formation: Introduction of the nitrile group at the 2-position using a cyanation reaction, often involving reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-6-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the chlorine and nitrile groups, making it less versatile in certain chemical reactions.
6-Chloropyridine-2-carbonitrile: Lacks the aminomethyl group, reducing its potential for forming hydrogen bonds.
4-(Aminomethyl)-2-cyanopyridine: Similar structure but without the chlorine atom, affecting its chemical reactivity and biological activity.
Uniqueness
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the aminomethyl, chlorine, and nitrile groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
4-(aminomethyl)-6-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,3,9H2 |
Clé InChI |
JLHOITMVPBQAQF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


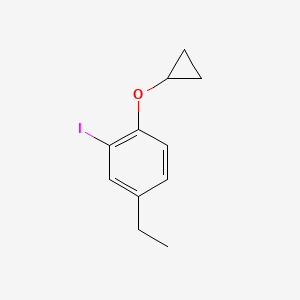
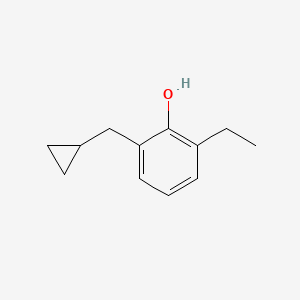
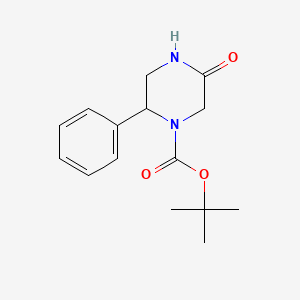
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
